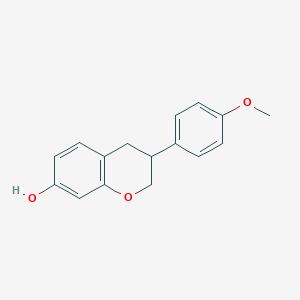

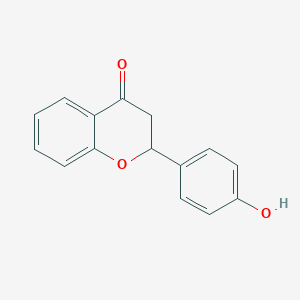

4'-Hydroxyflavanone

Vue d'ensemble

Description

Applications De Recherche Scientifique

4’-Hydroxyflavanone has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex flavonoids and other organic compounds.

Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Research suggests that 4’-Hydroxyflavanone has potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia.

Mécanisme D'action

La 4’-Hydroxyflavanone exerce ses effets principalement par l’inhibition des protéines de liaison aux éléments régulateurs du stérol (SREBP), qui sont des facteurs de transcription qui contrôlent l’expression des enzymes régulant l’homéostasie lipidique . En supprimant l’activation des SREBP, la 4’-Hydroxyflavanone réduit la synthèse lipidique de novo et contribue à gérer des affections telles que la maladie du foie gras et la dyslipidémie .

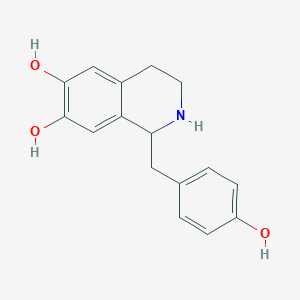

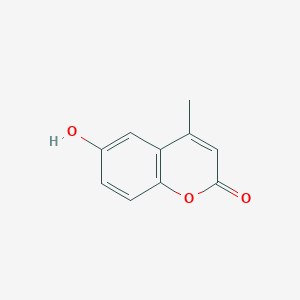

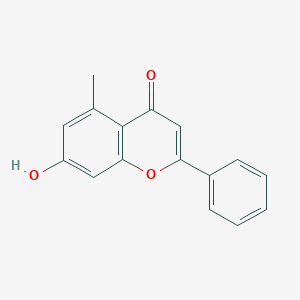

Composés similaires :

- Flavanone

- 2’-Hydroxyflavanone

- 6-Hydroxyflavanone

- 7-Hydroxyflavanone

Comparaison : La 4’-Hydroxyflavanone est unique en raison de son motif d’hydroxylation spécifique, qui confère des activités biologiques distinctes par rapport à d’autres flavanones. Par exemple, il a été démontré que la 6-Hydroxyflavanone possède une activité antioxydante plus élevée et de meilleurs effets de protection de l’ADN que la 4’-Hydroxyflavanone . La capacité de la 4’-Hydroxyflavanone à inhiber les SREBP et à réguler le métabolisme des lipides la rend particulièrement précieuse dans la recherche médicale .

Analyse Biochimique

Biochemical Properties

4’-Hydroxyflavanone is an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . Research suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .

Cellular Effects

4’-Hydroxyflavanone has been shown to have significant effects on cellular function. It has been found to inhibit NO and chemiluminescence generated via LPS-stimulated macrophages . Moreover, it dose-dependently modulates proinflammatory cytokine production (IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α) in stimulated RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxyflavanone involves its role as an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . This suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .

Dosage Effects in Animal Models

In animal models, 4’-Hydroxyflavanone has shown significant anti-inflammatory activity. The 2′-methylflavanone (5B) and the 3′-methylflavanone (6B) possess the strongest anti-inflammatory activity among all the tested flavanone derivatives .

Metabolic Pathways

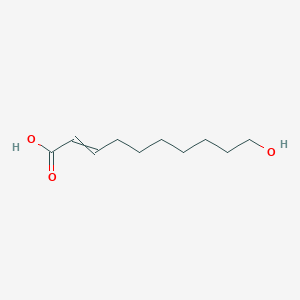

It is known that flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .

Transport and Distribution

It is known that flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .

Subcellular Localization

The subcellular localization of 4’-Hydroxyflavanone was investigated by overexpressing C-terminally tagged GFP fusion proteins (FcFNSII-1-GFP and FcFNSII-2-GFP). N-terminal membrane-spanning domains were necessary to ensure endoplasmic reticulum localization and anchoring .

Méthodes De Préparation

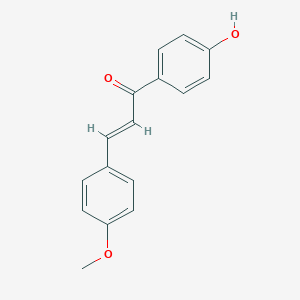

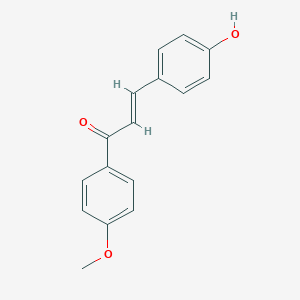

Voies de synthèse et conditions de réaction : La 4’-Hydroxyflavanone peut être synthétisée par des méthodes enzymatiques et chimiques. La synthèse enzymatique implique généralement l’utilisation d’enzymes végétales ou microbiennes pour catalyser la réaction . La synthèse chimique, quant à elle, utilise des techniques de synthèse organique, souvent en commençant par la condensation de composés phénoliques appropriés .

Méthodes de production industrielle : La production industrielle de 4’-Hydroxyflavanone implique des processus de synthèse organique à grande échelle. Le composé est produit en faisant réagir la 4-hydroxyacétophénone avec le benzaldéhyde en présence d’une base, suivie d’étapes de cyclisation et de réduction . Les conditions de réaction sont optimisées pour assurer un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

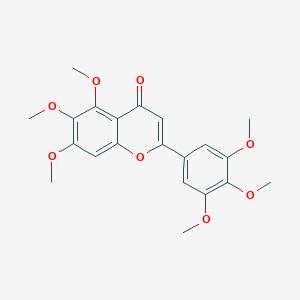

Types de réactions : La 4’-Hydroxyflavanone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions acides ou basiques.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthoxylés, qui peuvent avoir des activités biologiques et des applications différentes .

4. Applications de la recherche scientifique

La 4’-Hydroxyflavanone a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

- Flavanone

- 2’-Hydroxyflavanone

- 6-Hydroxyflavanone

- 7-Hydroxyflavanone

Comparison: 4’-Hydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. For instance, 6-Hydroxyflavanone has been shown to have higher antioxidant activity and better DNA protective effects than 4’-Hydroxyflavanone . 4’-Hydroxyflavanone’s ability to inhibit SREBPs and regulate lipid metabolism makes it particularly valuable in medical research .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVIYHWWQYJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022487 | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-37-3 | |

| Record name | 4′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 4'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

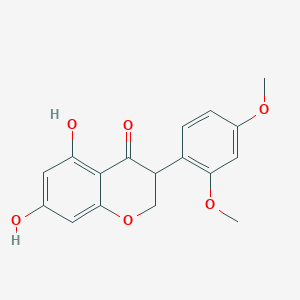

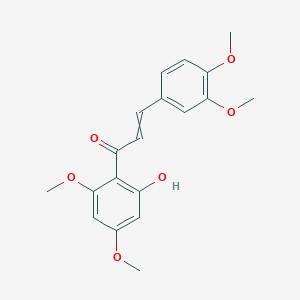

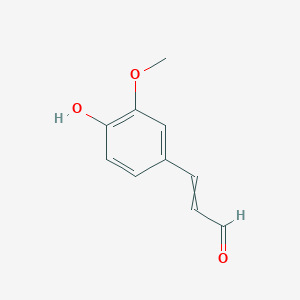

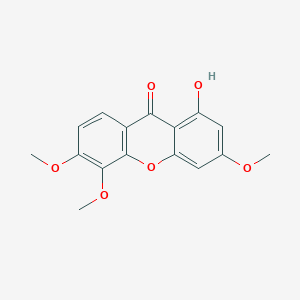

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 4'-Hydroxyflavanone is C15H12O3, and its molecular weight is 240.25 g/mol. []

A: Spectroscopic analysis, including IR, MS, UV, 1H-NMR, and 13C-NMR spectroscopy, has been used to elucidate the structure of this compound and its microbial metabolites. [] For instance, a characteristic fragmentation pattern in the EI-mass spectra has been observed for 4'-hydroxyflavanones, distinguishing them from their 4'-methoxy counterparts. [] NMR studies have also been used to investigate the diastereoisomeric inclusion complexes formed between this compound and cyclodextrins. [, ]

A: Research suggests that this compound might play a role in bitter-masking. [] It has been identified as one of the bitter-masking principles in herba santa. []

A: Studies comparing various flavonoids, including this compound, suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at the 4' position, and the overall flavanone structure contribute to its biological activity. [, ] For example, this compound exhibited an enhancement of TNF cytotoxicity in L-929 tumor cells, while other flavanones without the 4'-hydroxyl group did not show this effect. [] Additionally, modifications in the position of the hydroxyl group and the presence of a sugar moiety have been shown to influence the immunosuppressive activity of flavanones. []

ANone: While the specific mechanism of action for this compound's bitter-masking effect is not fully elucidated, it is suggested that interaction with taste receptors may be involved. Further research is needed to understand the specific molecular interactions involved.

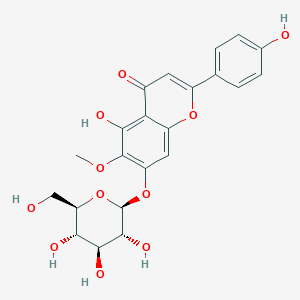

A: Studies have shown that various fungi can metabolize this compound, producing a range of metabolites. [, ] For example, fermentation with Beauveria bassiana yielded metabolites like 6,3',4'-trihydroxyflavanone, 3',4'-dihydroxyflavanone 6-O-β-D-4-methoxyglucopyranoside, and this compound 3'-sulfate. [, ] Cunninghamella echinulata transformed this compound into metabolites like 6,4'-dihydroxyflavanone and flavanone-4'-O-β-D-glucopyranoside. [, ] These findings highlight the potential of using microbial biotransformation to generate novel this compound derivatives.

A: High-performance liquid chromatography (HPLC) has been used to determine this compound levels in human urine samples. [] Gas chromatography-mass spectrometry (GC/MS) analysis identified this compound in Changbai Mountain propolis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.